3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol
Overview
Description
The compound "3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol" is a chemical that appears to be related to a class of trifluoroamino alcohols. These compounds are of interest due to their potential biological activity and their use in various chemical syntheses. The papers provided discuss related compounds and their synthesis, molecular structures, and potential applications in inhibiting proteins or as part of more complex chemical structures.
Synthesis Analysis
The synthesis of related trifluoroamino alcohols involves multiple steps, including coupling reactions, reductions, and hydrolysis. For example, 1-Amino-2-[3-13C]propanol hydrochloride was synthesized through a coupling reaction of 2-phthalimidoacetyl chloride with [13C]methylmagnesium iodide, followed by reduction with sodium borohydride and hydrolysis . Similarly, chiral N,N-disubstituted trifluoro-3-amino-2-propanols were synthesized starting from a screening lead and exploring various structural features for the inhibition of CETP . These methods could potentially be adapted for the synthesis of "3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol."
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using techniques such as IR spectra, 1H NMR, and elemental analyses . The molecular structures of N-(Alkyl)imino derivatives of trifluoroacetyl phenol were determined, and their solid-state existence as E isomers with intermolecular hydrogen bridges was noted . These findings provide insights into the structural characteristics that could be expected for "3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol."
Chemical Reactions Analysis
The chemical reactions involving trifluoroamino alcohols are diverse and include high-pressure hydrolysis, reduction reactions, and addition reactions . The reactivity of the trifluoro group and the presence of other functional groups, such as the amino group, play a significant role in the chemical behavior of these compounds. The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline involved an addition reaction with perfluoro-vinyl-perfluoro-methyl ether .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoroamino alcohols are influenced by their molecular structure. For instance, the presence of a free hydroxyl group is essential for high potency in CETP inhibition, as modifications to this group reduced activity . The orientation of substituents on the benzyl ring also affects the activity, with certain orientations leading to higher potencies . These properties are crucial for understanding the behavior of "3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol" in various environments and potential applications.
Scientific Research Applications
Summary of the Application
This research involves the synthesis of 3-(2-chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines using microwave irradiations . The synthesized compounds were studied for their antimicrobial activities and structure-activity relationships (SAR).
Methods of Application or Experimental Procedures
The one-pot reaction between 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and various phenacyl bromide was carried out in the presence of reusable catalyst DABCO and EtOH solvents .
Results or Outcomes
The antimicrobial screening showed moderate activities against the microbes used in the study .
2. Synthesis of 1,2,4-Triazole-Containing Scaffolds
Summary of the Application
This research focuses on the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole . These scaffolds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Methods of Application or Experimental Procedures
The review article summarizes the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
Results or Outcomes
The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
3. Urease Inhibitory Activity
Summary of the Application
This research involves the design, synthesis, and evaluation of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives for their urease inhibitor activities . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Methods of Application or Experimental Procedures
The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .
Results or Outcomes
The urease inhibitory activity of compounds 7a–l with the IC 50 of (2.85–5.83µM) and thiourea and hydroxyurea as standards inhibitors with the IC 50 of (22.00 and 100.00µM, respectively) proved the high activity of the synthesized compounds against the mentioned enzyme . Compound 7j shows more favorable interactions with the active site which confirm its great inhibitory activity with IC 50 of 2.85µM .
4. Biological Potential of Indole Derivatives
Summary of the Application
This research focuses on the biological potential of indole derivatives . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Methods of Application or Experimental Procedures
The review article summarizes the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
Results or Outcomes
The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
5. Urease Inhibitory Activity
Summary of the Application
This research involves the design, synthesis, and evaluation of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives for their urease inhibitor activities . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Methods of Application or Experimental Procedures
The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .
Results or Outcomes
The urease inhibitory activity of compounds 7a–l with the IC 50 of (2.85–5.83µM) and thiourea and hydroxyurea as standards inhibitors with the IC 50 of (22.00 and 100.00µM, respectively) proved the high activity of the synthesized compounds against the mentioned enzyme . Compound 7j shows more favorable interactions with the active site which confirm its great inhibitory activity with IC 50 of 2.85µM .
6. Biological Potential of Indole Derivatives
Summary of the Application
This research focuses on the biological potential of indole derivatives . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Methods of Application or Experimental Procedures
The review article summarizes the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
Results or Outcomes
The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Safety And Hazards
properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-1,1,1-trifluoropropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO/c11-8-4-2-1-3-7(8)5-15-6-9(16)10(12,13)14/h1-4,9,15-16H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKVNHAZMRKIIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186569 | |
Record name | 3-[[(2-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol | |
CAS RN |
478081-36-6 | |
Record name | 3-[[(2-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478081-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(2-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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